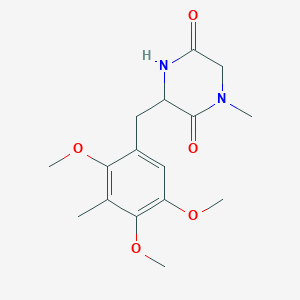

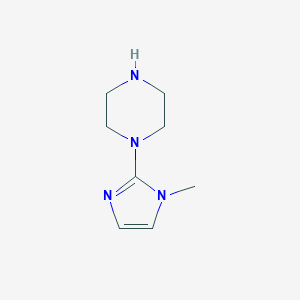

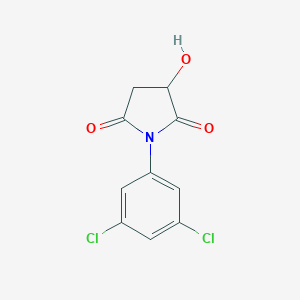

1-(1-methyl-1H-imidazol-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Synthesis of Piperazine Derivatives : A novel synthesis of piperazine derivatives, including 1-(1-methyl-1H-imidazol-2-yl)piperazine, typically involves multi-step reactions with components like diacetyl, aromatic aldehyde, piperazine, and ammonium acetate. The use of catalysts like SO₄²⁻/Y₂O₃ in ethanol is common in these syntheses (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

- Structural Characterization : The molecular structure of these compounds is characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral studies. These techniques help in confirming the structure and purity of the synthesized piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Reactions and Properties

- Reactivity and Biological Evaluation : Piperazine derivatives are often evaluated for their biological activity, including antimicrobial properties. Some compounds exhibit significant antibacterial and antifungal activities, hinting at their potential for medical applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Physical Properties Analysis

- Physicochemical Parameters : The physical properties, such as solubility and crystalline structure, are typically characterized through various analytical methods. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Ahmed, Molvi, & Khan, 2017).

Chemical Properties Analysis

- Chemical Characteristics : The chemical properties, including binding affinities, receptor interactions, and potential biological pathways, are often explored through various in vitro and in vivo studies. These studies provide insights into the compound's potential therapeutic applications and mechanisms of action (Le Bihan et al., 1999).

Scientific Research Applications

Anti-Inflammatory Applications : A study by Ahmed et al. (2017) synthesized novel compounds including 1-(1-methyl-1H-imidazol-2-yl)piperazine derivatives. These compounds exhibited significant in-vitro and in-vivo anti-inflammatory activities.

Antidiabetic Properties : Research by Le Bihan et al. (1999) found that piperazine derivatives, such as 1-(1-methyl-1H-imidazol-2-yl)piperazine, are potent antidiabetic agents in a rat model of diabetes, working by increasing insulin secretion.

Antibacterial and Antifungal Effects : A study by Gan et al. (2010) synthesized azole-containing piperazine derivatives, including those with a 1-(1-methyl-1H-imidazol-2-yl)piperazine structure. These compounds showed considerable antibacterial and antifungal activities.

Antimicrobial Applications : In research by Rajkumar et al. (2014), derivatives of 1-(1-methyl-1H-imidazol-2-yl)piperazine were synthesized and found to exhibit excellent antibacterial and antifungal activities.

Corrosion Inhibition : Yadav et al. (2016) studied the inhibitive action of benzimidazole derivatives, including those with a 1-(1-methyl-1H-imidazol-2-yl)piperazine structure, on steel corrosion. The study found high inhibition efficiency, demonstrating potential industrial applications (Yadav et al., 2016).

Anticancer Activity : The synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides, a series of novel compounds including 1-(1-methyl-1H-imidazol-2-yl)piperazine derivatives, showed significant in vitro anticancer activity against various human cancer cell lines (Boddu et al., 2018).

Pharmaceutical Analysis : Shamsipur and Jalali (2000) utilized a compound structurally similar to 1-(1-methyl-1H-imidazol-2-yl)piperazine for the development of a ketoconazole ion-selective electrode, demonstrating its utility in pharmaceutical analysis (Shamsipur & Jalali, 2000).

Anti-HIV Activity : Al-Masoudi et al. (2007) synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives, including 1-(1-methyl-1H-imidazol-2-yl)piperazine, showing in vitro anti-HIV activity, suggesting potential in HIV treatment research (Al-Masoudi et al., 2007).

Antitumor Activity : Research on N1-(coumarin-7-yl)amidrazones incorporating N-piperazines, including 1-(1-methyl-1H-imidazol-2-yl)piperazine, revealed potent antitumor activity against various cancer cell lines (Mustafa et al., 2011).

Synthesis and Anti-Inflammatory Agents : Patel et al. (2019) synthesized derivatives of 1-(1-methyl-1H-imidazol-2-yl)piperazine and evaluated their anti-inflammatory activity, demonstrating their potential as anti-inflammatory agents (Patel et al., 2019).

properties

IUPAC Name |

1-(1-methylimidazol-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11-5-4-10-8(11)12-6-2-9-3-7-12/h4-5,9H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBUININCBHVPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611241 |

Source

|

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113049-35-7 |

Source

|

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113049-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)